9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt
Overview
Description
9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt is a complex organic compound known for its vibrant color and significant applications in various fields of research. This compound belongs to the family of xanthenes, which are commonly used as dyes and fluorescent markers.
Mechanism of Action
Target of Action
The primary target of this compound is the intracellular environment of living cells . It interacts with thiols, probably in a glutathione S-transferase–mediated reaction .
Mode of Action
This compound freely passes through cell membranes and once inside the cell, it is transformed into cell-impermeant reaction products . The dye contains a chloromethyl group that reacts with thiols, probably in a glutathione S-transferase–mediated reaction .
Biochemical Pathways
The compound is transformed into a cell-impermeant fluorescent dye–thioether adduct that can be fixed with aldehyde fixatives . This transformation is likely mediated by the high levels of glutathione and ubiquitous glutathione transferase present in most cells .
Pharmacokinetics
The compound is designed to be retained in living cells for prolonged periods (>72 hours) and is passed to daughter cells . Excess unconjugated reagent passively diffuses to the extracellular medium .
Result of Action
The result of the compound’s action is the generation of brightly fluorescent cells that can be observed for at least 72 hours after incubation in fresh medium at 37°C and through at least four cell divisions . This makes the compound an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and light exposure . For instance, the compound is designed to be photostable and brightly fluorescent under physiological conditions . It is also important to avoid amine- and thiol-containing buffers when using this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt typically involves multi-step organic reactions. Starting with the appropriate xanthene dye precursor, a series of chloromethylation, carboxylation, and amination reactions are performed under controlled conditions. Specific catalysts and solvents are used to enhance reaction efficiency and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis using continuous flow reactors to maintain optimal reaction conditions and improve scalability. Purification is often achieved through crystallization and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Typically occurs in the presence of strong oxidizing agents.
Reduction: : Can be achieved using reducing agents such as sodium borohydride.
Substitution: : Chloromethyl groups in the compound are reactive sites for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include sodium hydroxide, hydrochloric acid, and organic solvents such as methanol and dichloromethane. Reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete reaction without decomposition.
Major Products: The major products formed from these reactions depend on the reaction conditions. For example, substitution reactions may yield derivatives with different functional groups, enhancing the compound's utility in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a fluorescent marker due to its intense fluorescence properties. It serves as an indicator in various analytical techniques.
Biology: In biological research, it is utilized for staining cells and tissues. Its fluorescent properties make it useful in microscopy and flow cytometry.
Medicine: In medical research, this compound aids in imaging and diagnostic procedures. Its ability to highlight specific cells or tissues makes it valuable in studying cellular processes and disease mechanisms.
Industry: Industrially, it is employed as a dye in manufacturing processes, particularly in textiles and plastics, owing to its bright and stable color.
Comparison with Similar Compounds
Comparison: Compared to other xanthene dyes, 9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt stands out for its superior fluorescence intensity and stability under various conditions. It offers a unique combination of carboxyl and chloromethyl functional groups, enhancing its reactivity and versatility.
Similar Compounds
Fluorescein: : Another xanthene dye known for its green fluorescence.
Rhodamine B: : Known for its bright pink fluorescence, commonly used in similar applications.
Eosin Y: : Often used as a red fluorescent dye in biological staining.
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications, contributing significantly to advancements in these fields.
Properties
IUPAC Name |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[4-(chloromethyl)benzoyl]iminocyclohexa-1,4-diene-1-carboxylic acid;4-[[4-(chloromethyl)benzoyl]amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H28ClN3O4/c1-35(2)22-10-13-25-28(16-22)40-29-17-23(36(3)4)11-14-26(29)30(25)27-15-21(9-12-24(27)32(38)39)34-31(37)20-7-5-19(18-33)6-8-20;1-35(2)22-10-13-25-28(16-22)40-29-17-23(36(3)4)11-14-26(29)30(25)24-12-9-21(15-27(24)32(38)39)34-31(37)20-7-5-19(18-33)6-8-20/h5-17H,18H2,1-4H3,(H-,34,37,38,39);5-17H,18H2,1-4H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLXSTSUAPKXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)NC(=O)C5=CC=C(C=C5)CCl)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)C4=CC=C(C=C4)CCl)C=C3C(=O)O)C5=C(O2)C=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56Cl2N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1108.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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